

FT3967385: An In-depth Technical Guide to its Enzymatic Inhibition Kinetics

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Compound of Interest

Compound Name: FT3967385

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of **FT3967385**, a selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). The information presented is collated from peer-reviewed scientific literature and is intended to support researchers and professionals in drug development.

FT3967385, also referred to as FT385, is a novel N-cyano pyrrolidine-derived compound identified as a potent and selective covalent inhibitor of USP30.^{[1][2]} USP30 is a deubiquitylase enzyme localized to the outer mitochondrial membrane that plays a crucial role in regulating mitophagy, the selective autophagy of damaged mitochondria.^{[2][3]} By inhibiting USP30, **FT3967385** promotes the ubiquitination of mitochondrial proteins, thereby enhancing the clearance of dysfunctional mitochondria.^{[4][5]} This mechanism of action has significant therapeutic potential for neurodegenerative disorders such as Parkinson's disease, where impaired mitophagy is a key pathological feature.^{[3][4]}

Quantitative Inhibition Data

The inhibitory activity of **FT3967385** against USP30 has been characterized through detailed kinetic studies. The compound exhibits properties of a covalent inhibitor, as evidenced by progress curves and bio-layer interferometry showing no significant off-rate.^[2] Key quantitative parameters are summarized in the table below.

Parameter	Value	Enzyme	Substrate	Assay Conditions	Source
KI	1.0 ± 0.2 μM	Recombinant USP30	Ubiquitin-Rhodamine	Not specified	[2]
kinact	0.08 ± 0.002 min-1	Recombinant USP30	Ubiquitin-Rhodamine	Not specified	[2]
Selectivity	Highly selective for USP30 at concentrations up to 200 nM in a DUB profiler screen. Some off-target inhibition of USP6 was observed at higher concentrations.	Panel of deubiquitylating enzymes	Not specified	DUB profiler screen (Ubiquigent)	[2][6]

Experimental Protocols

The characterization of **FT3967385** involved several key experimental methodologies. Below are detailed descriptions of the protocols used to determine its enzymatic inhibition kinetics and cellular activity.

Recombinant USP30 Inhibition Assay

This assay measures the concentration-dependent inhibition of recombinant USP30 activity by **FT3967385**.

- Enzyme and Substrate Preparation: Recombinant USP30 enzyme is purified. A fluorogenic substrate, such as ubiquitin-rhodamine, is used to monitor enzyme activity.

- **Reaction Mixture:** The reaction is typically performed in a buffer solution (e.g., Tris or HEPES) at a physiological pH. The reaction mixture contains the recombinant USP30 enzyme, the ubiquitin-rhodamine substrate, and varying concentrations of **FT3967385**.
- **Incubation:** The reaction is initiated by the addition of the substrate. The mixture is incubated at a constant temperature (e.g., 37°C).
- **Data Acquisition:** The increase in fluorescence, resulting from the cleavage of the rhodamine moiety from ubiquitin by USP30, is measured over time using a fluorescence plate reader.
- **Data Analysis:** The initial reaction velocities (v_i) are calculated from the linear phase of the progress curves. For covalent inhibitors, kinetic progress curves are fitted to the equation $y = (v_i/k_{obs})(1 - \exp(-k_{obs}x))$ to determine the observed rate constant (k_{obs}). The k_{obs} value is then plotted against the inhibitor concentration and fitted to the equation $y = k_{inact}/(1 + (K_I/x))$ to determine the inactivation rate constant (k_{inact}) and the inhibitor affinity constant (K_I).^[2]

Bio-layer Interferometry

This technique is used to measure the binding and dissociation kinetics of **FT3967385** to USP30, confirming its covalent binding nature.

- **Immobilization:** Recombinant USP30 is immobilized on a biosensor tip.
- **Association:** The biosensor tip is dipped into solutions containing various concentrations of **FT3967385**, allowing the inhibitor to bind to the immobilized enzyme. The change in the interference pattern of light reflected from the sensor surface is monitored in real-time, providing a measure of binding.
- **Dissociation:** The biosensor tip is then moved to a buffer-only solution. The dissociation of the inhibitor from the enzyme is monitored. For a covalent inhibitor like **FT3967385**, no significant dissociation is expected.^[2]

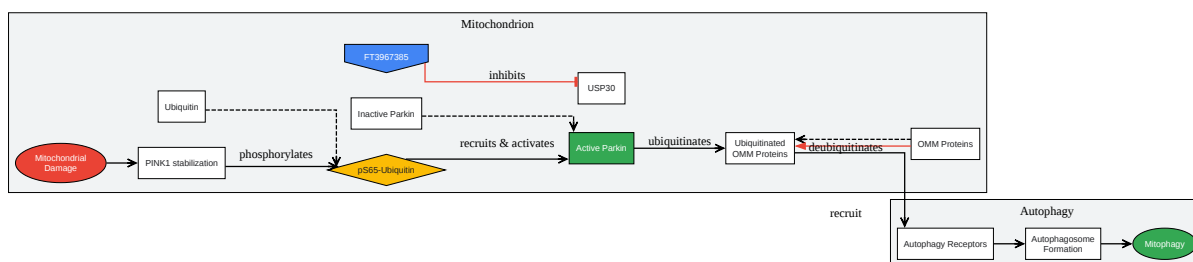
Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of **FT3967385** with its target, USP30, in a cellular context.

- **Cell Treatment:** Cells (e.g., SH-SY5Y neuroblastoma cells) are treated with either **FT3967385** or a vehicle control.
- **Heating:** The treated cells are heated to a range of temperatures. The binding of a ligand (**FT3967385**) to its target protein (USP30) can increase the thermal stability of the protein.
- **Lysis and Fractionation:** After heating, the cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.
- **Protein Detection:** The amount of soluble USP30 at each temperature is quantified by Western blotting or mass spectrometry.
- **Data Analysis:** A shift in the melting curve of USP30 to higher temperatures in the presence of **FT3967385** indicates direct target engagement.

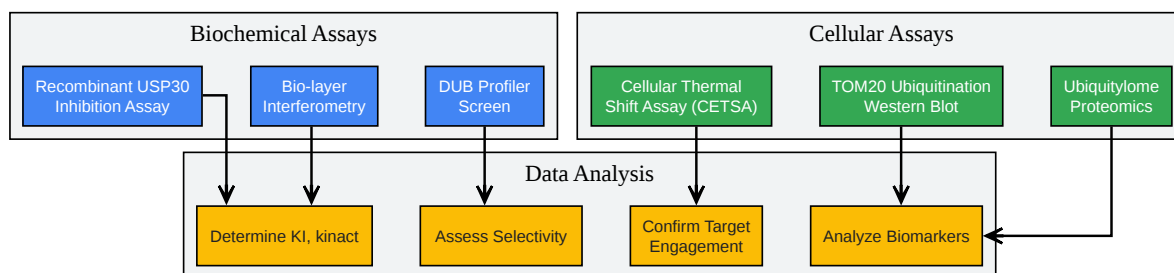
Visualizations

The following diagrams illustrate the signaling pathway affected by **FT3967385** and a typical experimental workflow for its characterization.



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Caption: The PINK1/Parkin signaling pathway for mitophagy and the inhibitory action of **FT3967385** on USP30.



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Caption: A typical experimental workflow for the characterization of an enzyme inhibitor like **FT3967385**.

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